Lith-O-Asp -

Lith-O-Asp

Catalog Number: EVT-8207938
CAS Number:
Molecular Formula: C28H45NO6
Molecular Weight: 491.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lith-O-Asp is classified as a sialyltransferase inhibitor, specifically targeting enzymes responsible for the transfer of sialic acid to glycoproteins and glycolipids. Sialylation, a post-translational modification, plays a crucial role in various biological processes, including cell signaling, immune response, and cancer progression. The compound was developed to address the overactivity of sialyltransferases, which has been linked to poor prognoses in cancer patients due to enhanced metastatic capabilities of tumor cells .

Synthesis Analysis

The synthesis of Lith-O-Asp involves several key steps that utilize lithocholic acid as a precursor. The general synthetic pathway includes:

  1. Preparation of Lithocholic Acid Derivatives: Lithocholic acid is modified to create various analogues with different functional groups that enhance their inhibitory properties against sialyltransferases.
  2. Formation of Amide Linkages: The synthesis typically involves forming an amide bond between lithocholic acid and aspartic acid, which is crucial for the biological activity of the compound .
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to ensure high purity and yield.

The specific conditions for synthesis often include controlled temperatures and pH levels to optimize reaction rates and product stability.

Molecular Structure Analysis

Lith-O-Asp features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a lithocholic acid framework, which is a steroid-like structure known for its biological activity.
  • Functional Groups: The presence of an aspartic acid moiety provides additional functional groups that enhance the compound's interaction with target enzymes.
  • Stereochemistry: The stereochemistry of Lith-O-Asp is critical for its binding affinity and inhibitory action on sialyltransferases.

The molecular formula and structural details can be represented as follows:

C23H39NO4\text{C}_{23}\text{H}_{39}\text{N}\text{O}_4

This structure allows Lith-O-Asp to effectively compete with natural substrates for binding sites on sialyltransferases, thus inhibiting their activity.

Chemical Reactions Analysis

Lith-O-Asp participates in several chemical reactions primarily involving:

  • Inhibition of Sialyltransferases: The compound inhibits both α-2,3- and α-2,6-sialyltransferase activities. This inhibition is measured using in vitro assays where the IC50 values indicate the concentration required to inhibit 50% of enzyme activity .
  • Impact on Cancer Cell Metastasis: In cellular assays, Lith-O-Asp has been shown to reduce migration and invasion capabilities of cancer cells by interfering with signaling pathways associated with metastasis .

These reactions highlight the compound's potential as a therapeutic agent against metastatic cancers.

Mechanism of Action

The mechanism through which Lith-O-Asp exerts its effects involves:

  1. Inhibition of Sialylation: By blocking sialyltransferase activity, Lith-O-Asp reduces the sialic acid modifications on glycoproteins such as integrin-β1. This modification is crucial for cell adhesion and migration.
  2. Disruption of Signaling Pathways: The compound inhibits Focal Adhesion Kinase (FAK) and Paxillin signaling pathways, which are vital for cellular movement and metastasis. This disruption leads to impaired actin dynamics and reduced cell motility .
  3. Alteration of Protein Expression: Lith-O-Asp affects the phosphorylation status and expression levels of proteins involved in metastasis, such as vimentin and matrix metalloproteinases (MMPs) .

These actions collectively contribute to its antimetastatic properties.

Physical and Chemical Properties Analysis

Lith-O-Asp exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are influenced by its functional groups; it is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that Lith-O-Asp maintains its integrity under physiological conditions, although specific storage conditions may be required to prevent degradation.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

These properties are essential for determining the feasibility of Lith-O-Asp as a therapeutic agent.

Applications

Lith-O-Asp holds promise in various scientific applications:

  • Cancer Research: As an inhibitor of sialyltransferases, it is being investigated for its potential to reduce metastasis in various types of cancer, including lung cancer .
  • Therapeutic Development: Ongoing studies aim to further develop Lith-O-Asp into a viable drug candidate for cancer treatment, focusing on enhancing its selectivity and efficacy against specific sialyltransferase isoforms .
  • Biochemical Studies: Its ability to modulate sialylation makes it a valuable tool in studying glycosylation patterns in cellular biology.
Introduction to Sialyltransferase Inhibition in Oncology

Role of Sialyltransferases in Cancer Metastasis and Angiogenesis

Sialyltransferases constitute a family of 20 glycosyltransferase enzymes that catalyze the transfer of sialic acid from cytidine monophosphate-N-acetylneuraminic acid to terminal positions of glycoproteins and glycolipids. These enzymes are classified into four families based on glycosidic linkage formed: ST3GAL (α2,3-linkages), ST6GAL (α2,6-linkages), ST6GALNAC (O-linked glycans), and ST8SIA (α2,8-polysialylation) [5] [7]. In malignancy, overexpression of specific sialyltransferases drives metastatic progression through multiple mechanisms:

  • ST6GAL1 upregulation enhances integrin sialylation, activating focal adhesion kinase/paxillin signaling that promotes cancer cell motility and extracellular matrix invasion [1] [6]
  • ST3GAL3/4 overexpression increases sialyl-Lewis X epitope formation, facilitating endothelial E-selectin binding and hematogenous dissemination [8] [10]
  • ST8SIA4 mediates polysialylation of neural cell adhesion molecule, reducing cell-cell adhesion and enabling detachment from primary sites [1] [6]
  • ST3GAL1/5 overexpression induces angiogenic factor secretion (VEGF, FGF2) and stabilizes hypoxia-inducible factor 1 alpha, promoting tumor neovascularization [6] [8]

Table 1: Key Sialyltransferases Implicated in Metastatic Pathways

EnzymeLinkageSubstratesPro-Metastatic Function
ST6GAL1α2,6N-glycansActivates integrin-β1/FAK signaling
ST3GAL3α2,3GlycoproteinsEnhances selectin-mediated adhesion
ST8SIA4α2,8Neural cell adhesion moleculeReduces cell-cell cohesion
ST3GAL1α2,3O-glycansPromotes VEGF secretion and angiogenesis

Hypersialylation as a Biomarker for Tumor Progression

Hypersialylation—characterized by a 40-60% increase in cell surface sialic acid density—serves as a negative prognostic indicator across epithelial cancers. Molecular mechanisms linking hypersialylation to aggressive phenotypes include:

  • Shielded immunogenic epitopes on major histocompatibility complex class I molecules, enabling immune evasion via Siglec receptor engagement on natural killer cells [8]
  • Stabilized oncogenic receptors including epidermal growth factor receptor and MET through α2,6-linked sialylation, prolonging activation of mitogenic signaling [5] [7]
  • Impaired apoptosis via sialylation-dependent inhibition of Fas receptor oligomerization and death-inducing signaling complex formation [8]
  • Enhanced intravascular survival through increased complement factor H binding to sialylated surfaces, inhibiting alternative pathway activation [5]

Clinically, elevated ST3GAL1 and ST6GAL1 expression correlates with lymph node metastasis in breast carcinoma (p < 0.001) and reduced 5-year survival in colorectal cancer (hazard ratio = 2.3) [6] [7]. Serum hypersialylation detected by lectin-antibody arrays shows promise for non-invasive monitoring of therapeutic response.

Rationale for Targeting Sialyltransferases in Antimetastatic Therapy

The enzymatic activity and Golgi localization of sialyltransferases present druggable targets for metastasis suppression. Pharmacological inhibition offers advantages over genetic approaches:

  • Overcomes functional redundancy among 20 human sialyltransferase isoforms that complicates RNA interference strategies [1] [10]
  • Blocks multiple metastatic pathways simultaneously including cell adhesion, motility, angiogenesis, and immune evasion [5] [8]
  • Preserves physiological sialylation in normal tissues when selective inhibitors are employed, minimizing off-target effects [1] [6]
  • Reverses chemoresistance mediated by hypersialylation of drug transporters and apoptosis regulators [5] [10]

Early-generation inhibitors like 3Fax-peracetyl-Neu5Ac suffered from poor metabolic stability and non-specific cytotoxicity. Lithocholic acid derivatives address these limitations through improved membrane permeability and isoform selectivity [1] [6].

Properties

Product Name

Lith-O-Asp

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C28H45NO6

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1

InChI Key

NUUCRVJEHQBAKP-CNZWOIIDSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)N)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.